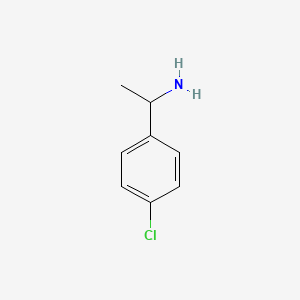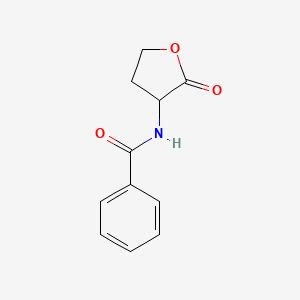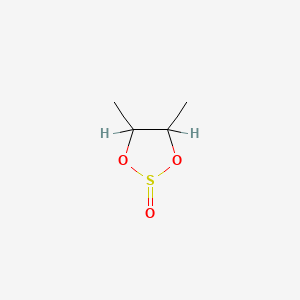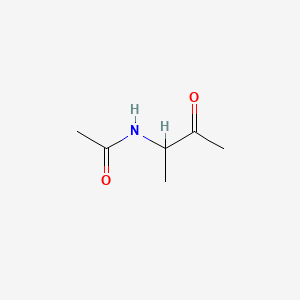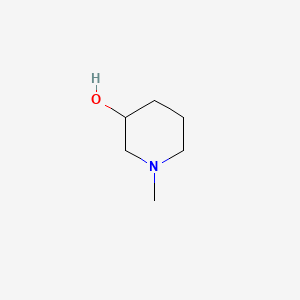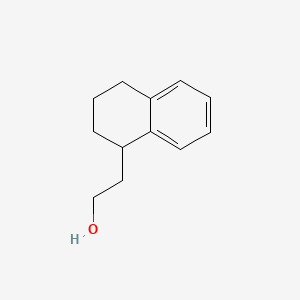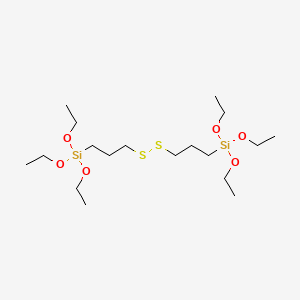
4,4,13,13-四乙氧基-3,14-二氧杂-8,9-二硫杂-4,13-二硅十六烷
描述
The compound 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane is a silicon-containing organic molecule that is likely to have a complex structure due to the presence of multiple heteroatoms and functional groups. While the specific compound is not directly described in the provided papers, similar compounds with ether, thioether, and silane functionalities are discussed, which can provide insights into the potential properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, where functional groups are carefully introduced or modified. For example, the synthesis of 4-oxo- and 4-anti-formyl-8,10,12,13-tetraoxapentacyclo-[5.5.1.02,6.03,11.05,9]tridecanes was achieved through ozonolysis followed by reduction with dimethyl sulfide . Similarly, the synthesis of 1,5,9,13-tetraazacyclohexadecane involved the condensation of a ditosylate with a disodium salt of a tetra-p-toluene-sulfonyl derivative, followed by deprotection . These methods suggest that the synthesis of 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane would also require careful selection of precursors and reaction conditions to introduce the ether, thioether, and silane groups in the correct positions.
Molecular Structure Analysis
The molecular structure of related compounds shows a variety of conformations and geometries. For instance, the crystal structure of 1,5,9,13-tetraazacyclohexadecane revealed a square planar arrangement of nitrogen atoms with adjacent trimethylene groups in chair configurations . The structure of 1,4,7-trioxa-10,13-dithiacyclopentadecane and 1,4,7,10-tetraoxa-13,16-dithiacyclooctadecane showed exo-oriented sulfur atoms and endo-oriented oxygen atoms with specific torsion angles . These findings suggest that the molecular structure of 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane would also be influenced by the orientation and conformation of its heteroatoms and the overall molecular symmetry.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the potential chemical reactions of 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane. For example, the presence of ether and thioether groups in the compound suggests susceptibility to reactions such as cleavage under acidic conditions or nucleophilic substitution . The silane groups may also undergo reactions typical of organosilicon compounds, such as hydrolysis or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the low electrical conductivity of 4,7,13,16-tetraoxa-1,10-dithiacyclooctadecanebis(diiodine) was attributed to the lack of continuous polyiodide chains . The Raman spectrum of this compound provided information about the vibrational modes of the iodine units . The conformational analysis of glyoxal bis-dithioacetals using 1H NMR techniques revealed the presence of different conformers in solution . These studies suggest that 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane would exhibit specific physical and spectroscopic properties based on its molecular structure and the nature of its functional groups.
科学研究应用
离子载体性质和金属离子结合
- 增强的离子载体性质:1,2-二硫杂-5,8,11,14-四氧杂环十六烷等化合物在被 Fe3+ 氧化后表现出增强的离子载体性质,成为冠醚的类似物 (Raban, Greenblatt, & Kandil, 1983)。
- 贵金属离子的配体性质:已经合成了具有硫杂和酰胺给体的宏环配体,显示出适合结合贵金属离子的性质 (Kimura 等人,1991)。
复杂金属结构的合成
- 连接的宏环系统:使用 1,9-二硫杂-5,13-二氮杂环十六烷等化合物的受保护衍生物可以合成连接的宏环系统,适用于混合金属、二-和寡核金属配合物 (Chartres 等人,2000)。
结构研究
- 晶体结构分析:已经对各种化合物进行了结构研究,包括那些具有 1,3-二氧杂-2-硅杂环烷烃的化合物,以了解它们的反应机理和性质 (Hanson, Mcculloch, & Mcinnes, 1986)。
- 跨环键合强度:对 1-氧杂-4,6-二硫杂金属环烷等化合物的研究揭示了跨环键合强度及其对分子结构的影响 (Cea‐Olivares, García-Montalvo, & Moya-Cabrera, 2005)。
安全和危害
属性
IUPAC Name |
triethoxy-[3-(3-triethoxysilylpropyldisulfanyl)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O6S2Si2/c1-7-19-27(20-8-2,21-9-3)17-13-15-25-26-16-14-18-28(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBATURSCRIBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6S2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069122 | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane | |
CAS RN |
56706-10-6 | |
| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56706-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056706106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,13,13-tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

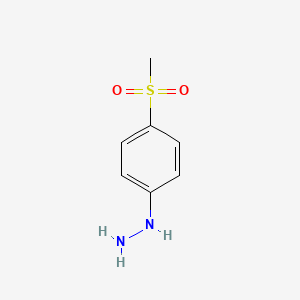
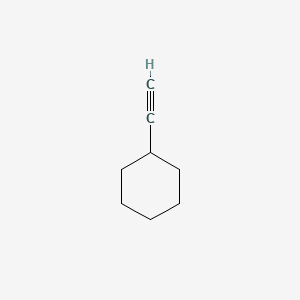
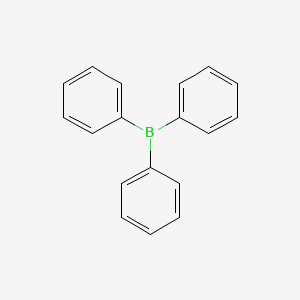
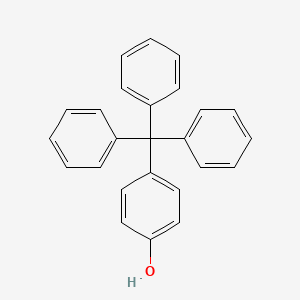
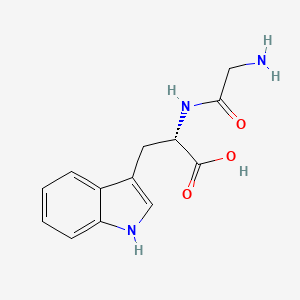
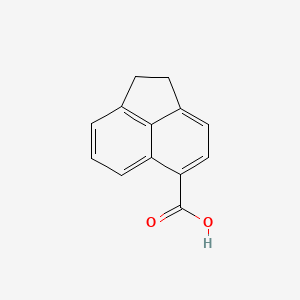
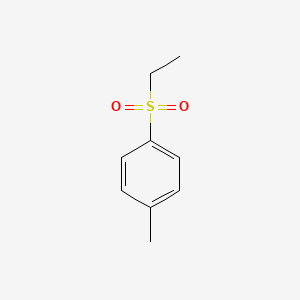
![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)
